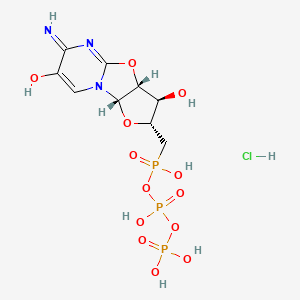
Cyclocytidine 5'-triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclocytidine 5'-triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C9H15ClN3O13P3 and its molecular weight is 501.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Role and Mechanism of Action
Cyclocytidine 5'-triphosphate serves as a substrate for RNA polymerases and plays a crucial role in RNA synthesis. Its structure allows it to mimic natural nucleotides, making it useful in studying RNA synthesis mechanisms and enzyme kinetics. The unique cyclic structure of CCTP can influence the stability and activity of RNA molecules, leading to potential therapeutic applications.
Antiviral Activity
CCTP has been investigated for its antiviral properties. Studies have shown that CCTP can inhibit viral replication by interfering with the nucleotide pool within infected cells. This mechanism is particularly relevant for RNA viruses, where nucleotide analogues can disrupt viral RNA synthesis.
Cancer Treatment
Research indicates that CCTP may have potential as an anticancer agent. Its incorporation into RNA can lead to the production of dysfunctional proteins, thereby inhibiting cancer cell proliferation. A study demonstrated that CCTP effectively reduced the viability of various cancer cell lines in vitro, suggesting its utility as a chemotherapeutic agent .
Molecular Biology Studies
CCTP is utilized in molecular biology to study RNA dynamics and interactions. It can be incorporated into RNA probes for labeling and tracking RNA molecules within cells. This application is critical for understanding gene expression and regulation.
Enzyme Inhibition Studies
This compound acts as an inhibitor for certain enzymes involved in nucleotide metabolism, such as cytidine triphosphate synthetase. By inhibiting these enzymes, researchers can elucidate metabolic pathways and their implications in diseases like cancer .
Case Study 1: Antiviral Efficacy
A study conducted on the efficacy of CCTP against influenza virus demonstrated that treatment with CCTP significantly reduced viral titers in infected cell cultures. The mechanism was attributed to the competitive inhibition of viral RNA polymerase, leading to decreased viral replication rates.
Case Study 2: Anticancer Properties
In a recent evaluation of CCTP's anticancer effects, researchers treated human breast cancer cell lines with varying concentrations of CCTP. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 15 µM across different cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference Year |
|---|---|---|
| Antiviral | Reduced viral replication | 2024 |
| Anticancer | IC50 = 10-15 µM in breast cancer cells | 2024 |
| Enzyme Inhibition | Inhibition of cytidine triphosphate synthetase | 2024 |
Table 2: Comparative Analysis with Related Compounds
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| Cyclocytidine | 10 | Antiviral |
| Cyclocytidine Analog | 12 | Cytotoxic in cancer cells |
| Other Nucleotide Analogue | 8 | Potent inhibitor of RNA polymerase |
Propiedades
Número CAS |
76248-24-3 |
|---|---|
Fórmula molecular |
C9H15ClN3O13P3 |
Peso molecular |
501.6 g/mol |
Nombre IUPAC |
[(2S,4R,5R,6R)-5,11-dihydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;hydrochloride |
InChI |
InChI=1S/C9H14N3O13P3.ClH/c10-7-3(13)1-12-8-6(23-9(12)11-7)5(14)4(22-8)2-26(15,16)24-28(20,21)25-27(17,18)19;/h1,4-6,8,10,13-14H,2H2,(H,15,16)(H,20,21)(H2,17,18,19);1H/t4-,5-,6+,8-;/m0./s1 |
Clave InChI |
LAQPFDHWOCALOG-HZBXEUFMSA-N |
SMILES |
C1=C(C(=N)N=C2N1C3C(O2)C(C(O3)CP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.Cl |
SMILES isomérico |
C1=C(C(=N)N=C2N1[C@@H]3[C@H](O2)[C@H]([C@@H](O3)CP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.Cl |
SMILES canónico |
C1=C(C(=N)N=C2N1C3C(O2)C(C(O3)CP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.Cl |
Sinónimos |
cyclo-CTP cyclocytidine 5'-triphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















